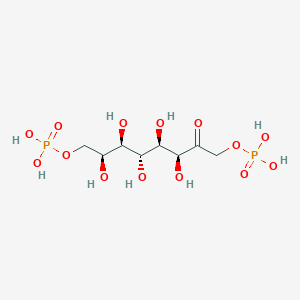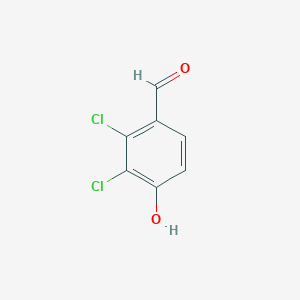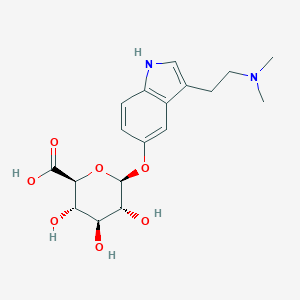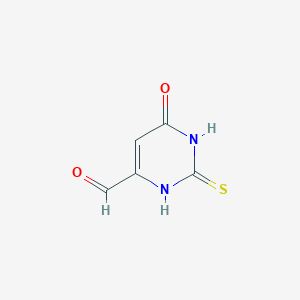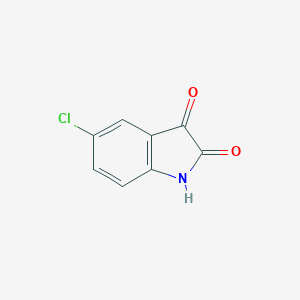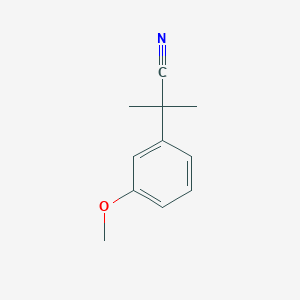
2-(3-Methoxyphenyl)-2-methylpropanenitrile
Übersicht
Beschreibung
The compound 2-(3-Methoxyphenyl)-2-methylpropanenitrile is structurally related to several compounds that have been synthesized and characterized in recent studies. Although the exact compound has not been directly studied, insights can be drawn from closely related compounds. For instance, the compound 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile has been synthesized and its molecular conformation, vibrational and electronic transitions, and other properties have been analyzed using various spectroscopic techniques and computational methods . Similarly, the crystal structures and properties of 1,3-diphenyl-2-methylpropane-1,3-dione and its 4-methoxyphenyl derivative have been reported, providing information on the cis-diketo conformation and the solid-state structure of these compounds . Another related compound, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-acrylonitrile, has been synthesized and its crystal structure has been determined, revealing inter and intramolecular hydrogen bonding .
Synthesis Analysis
The synthesis of related compounds involves base-catalyzed reactions and careful selection of reactants to achieve the desired molecular structure. For example, the synthesis of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-acrylonitrile was achieved by reacting 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile . This suggests that the synthesis of 2-(3-Methoxyphenyl)-2-methylpropanenitrile could potentially be carried out through similar base-catalyzed reactions, using appropriate precursors and catalysts.
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray crystallography and computational methods. The crystal structure of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-acrylonitrile shows the presence of inter and intramolecular hydrogen bonds, which could influence the stability and reactivity of the molecule . Computational studies, such as density functional theory (DFT), have been used to predict the ground state structure, vibrational wavenumbers, and electronic properties of similar compounds .
Chemical Reactions Analysis
While specific chemical reactions of 2-(3-Methoxyphenyl)-2-methylpropanenitrile have not been reported, the studies of related compounds provide insights into potential reactivity. The presence of acrylonitrile groups in these molecules suggests that they could participate in various chemical reactions, such as cycloadditions, which are commonly used to construct bioactive heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic techniques such as FT-IR, UV-vis, and NMR. These studies provide information on the vibrational modes, electronic transitions, and chemical shifts that are characteristic of the molecular structure . Additionally, computational methods have been used to calculate properties such as dipole moments, polarizability, and hyperpolarizability, which are indicative of the nonlinear optical potential of these compounds . The thermodynamic properties, including heat capacity, entropy, and enthalpy changes, have also been calculated for these molecules, offering a deeper understanding of their stability and behavior under different temperatures .
Wissenschaftliche Forschungsanwendungen
-
Green Chemistry Approach to Quinazolinone Synthesis
- Field : Organic Chemistry
- Application : A green synthetic procedure was developed for the two-step synthesis of methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate from anthranilic acid .
- Method : The first step includes a synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one which was performed in choline chloride:urea DES. In the second step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .
- Results : The desired compound was successfully obtained in a yield of 59% and was characterized by different spectral methods .
-
Pictet-Spengler Reaction and Palladium-Catalyzed Intramolecular Coupling
- Field : Organic Synthesis
- Application : Activated phenethylamine used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction. Also used in a synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these reactions were not specified in the source .
-
Perfluorooctanesulfonic Acid Catalyzed Pictet-Spengler Reaction
- Field : Organic Chemistry
- Application : 2-(3-Methoxyphenyl)ethylamine is used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these reactions were not specified in the source .
-
Synthesis of 1,3-Oxazepines via Palladium-Catalyzed Intramolecular Coupling
- Field : Organic Synthesis
- Application : 2-(3-Methoxyphenyl)ethylamine is also used in a synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these reactions were not specified in the source .
-
Perfluorooctanesulfonic Acid Catalyzed Pictet-Spengler Reaction
- Field : Organic Chemistry
- Application : 2-(3-Methoxyphenyl)ethylamine is used in the perfluorooctanesulfonic acid catalyzed Pictet-Spengler reaction .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these reactions were not specified in the source .
-
Synthesis of 1,3-Oxazepines via Palladium-Catalyzed Intramolecular Coupling
- Field : Organic Synthesis
- Application : 2-(3-Methoxyphenyl)ethylamine is also used in a synthesis of 1,3-oxazepines via palladium-catalyzed intramolecular coupling .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these reactions were not specified in the source .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,8-12)9-5-4-6-10(7-9)13-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUMJIHZRRIBPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435967 | |
| Record name | 2-(3-Methoxyphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-2-methylpropanenitrile | |
CAS RN |
17653-93-9 | |
| Record name | 2-(3-Methoxyphenyl)-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





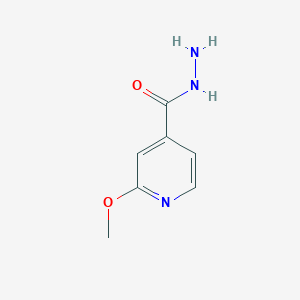
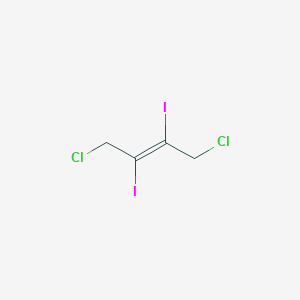

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
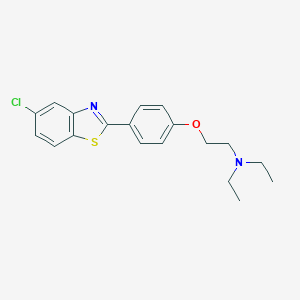
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)
